1-Bromo-2-chloro-4-methyl-5-nitrobenzene
Overview
Description
“1-Bromo-2-chloro-4-methyl-5-nitrobenzene” is a compound that belongs to the class of organic compounds known as nitrobenzenes . Nitrobenzenes are compounds containing a nitro group attached to a benzene ring .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with bromo, chloro, methyl, and nitro substituents . The exact positions of these substituents on the benzene ring would be determined by the rules of IUPAC nomenclature .Scientific Research Applications
X-ray Diffraction Studies
1-Bromo-2-chloro-4-methyl-5-nitrobenzene has been studied using X-ray diffraction experiments to understand its anisotropic displacement parameters. Mroz et al. (2020) found that experimental challenges were more pronounced for the bromo compound compared to theoretical predictions, indicating complexities in its structural behavior (Mroz, Wang, Englert, & Dronskowski, 2020).
Nucleophilic Aromatic Substitution
Gold, Miri, and Robinson (1980) explored the use of sodium borohydride in reactions with o-bromo- and p-chloro-nitrobenzenes. Their research demonstrated the formation of unstable cyclohexadienyl anions and the occurrence of aromatic hydrogen exchange, which can be relevant for understanding reactions involving similar compounds (Gold, Miri, & Robinson, 1980).
Metabolic Studies
Bray, James, and Thorpe (1958) conducted a study on the metabolism of halogenonitrobenzenes, including bromo-nitrobenzenes. They observed the conversion of some compounds into mercapturic acids, revealing insights into the metabolic fate of these chemicals in biological systems (Bray, James, & Thorpe, 1958).
NMR Spectroscopy
Beltrame et al. (1975) utilized proton NMR spectroscopy to study the chemical shifts and coupling constants in nitrobenzene derivatives, including those related to this compound. This work aids in understanding the electronic environment and structural aspects of these compounds (Beltrame, Carniti, Lai, & Viglino, 1975).
Polymer Solar Cells
Fu et al. (2015) investigated the use of 1-Bromo-4-Nitrobenzene in polymer solar cells, finding that its inclusion improved power conversion efficiency by enhancing excitonic dissociation at the donor–acceptor interface. This highlights its potential application in photovoltaic technologies (Fu, Wang, Cai, Shi, Zongli, Li, Li, Zhang, & Yang, 2015).
Safety and Hazards
The safety data sheet for a similar compound, “1-Bromo-2-nitrobenzene”, indicates that it may cause skin and eye irritation, respiratory irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . It’s important to handle such compounds with appropriate personal protective equipment and ensure adequate ventilation .
Mechanism of Action
Mode of Action
The compound could interact with its targets through various types of chemical reactions. For example, the nitro group might undergo reduction to form an amine, or the halogens (bromine and chlorine) might participate in electrophilic aromatic substitution reactions .
Biochemical Pathways
The specific pathways affected by this compound would depend on its exact targets and mode of action. It could potentially affect a wide range of biochemical processes, from DNA synthesis to protein function .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would depend on various factors, including its chemical structure and the specific biological system . For example, the presence of halogens might affect its lipid solubility and therefore its absorption and distribution .
Result of Action
The molecular and cellular effects of this compound would depend on its targets and mode of action. Potential effects could range from changes in gene expression to alterations in cellular signaling pathways .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals could influence the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
1-bromo-2-chloro-4-methyl-5-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c1-4-2-6(9)5(8)3-7(4)10(11)12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBMAXWOTGLSBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674299 | |
Record name | 1-Bromo-2-chloro-4-methyl-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1126367-34-7 | |
Record name | 1-Bromo-2-chloro-4-methyl-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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